2-Desamino-2-hydroxy trimethoprim

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim, often involves multicomponent reactions that allow for structural modifications at various positions of the molecule. One such reaction is the Groebke-Blackburn-Bienaymé reaction, which has been utilized to create novel antibiotic compounds from trimethoprim, demonstrating the versatility in generating analogs with potentially improved or altered antimicrobial profiles (Pedrola et al., 2019).

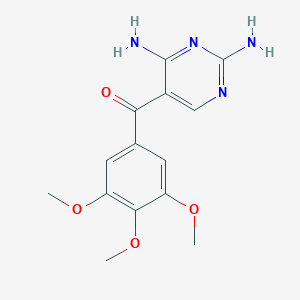

Molecular Structure Analysis

The crystal and molecular structure of trimethoprim has been extensively analyzed using neutron diffraction, which provides a high-precision description of its structure. Such studies confirm the tautomeric form of the 2,4-diaminopyrimidine and reveal an extensive hydrogen-bonding ribbon that supports the binding of the drug to its target enzyme (Koetzle & Williams, 1976). These insights into trimethoprim's structure can aid in understanding the structural implications of modifying the molecule to create 2-desamino-2-hydroxy trimethoprim.

Chemical Reactions and Properties

Trimethoprim undergoes various chemical reactions, including chlorination and oxidation, which lead to the formation of chlorinated and hydroxylated products. These reactions are influenced by factors such as pH, indicating the compound's reactive nature under different environmental conditions (Dodd & Huang, 2007). Understanding these reactions is crucial for predicting the behavior and stability of its derivatives, including 2-desamino-2-hydroxy trimethoprim.

Physical Properties Analysis

The physical properties of trimethoprim, such as solubility and stability, are critical for its pharmaceutical application. Studies have shown that modifications to trimethoprim's structure, such as the introduction of hydroxy or acetyl groups, can significantly affect these properties, potentially improving its solubility and therapeutic efficacy (Elshaer et al., 2012). These findings highlight the importance of physical property analysis in the development of trimethoprim derivatives.

Chemical Properties Analysis

The chemical properties of trimethoprim, including its reactivity with various chemical species and its degradation pathways, have been explored to understand its environmental fate and the potential for creating more stable or effective derivatives. For example, the degradation of trimethoprim by thermo-activated persulfate oxidation reveals specific reactive sites within the molecule and the formation of intermediate products (Ji et al., 2016). These studies provide insights into the chemical behavior of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim.

Wissenschaftliche Forschungsanwendungen

-

Degradation of Trimethoprim by Sulfate Radical-Based Advanced Oxidation

- Field : Environmental Science and Pollution Research .

- Application Summary : This study investigated the removal efficiency of trimethoprim (TMP) in a UV-activated persulfate system .

- Methods : The pseudo-first-order reaction kinetic model based on the steady-state hypothesis was used to explain TMP degradation behavior in UV-activated persulfate system .

- Results : The degradation rate was significantly accelerated, and the sulfate radical played a dominant role in the UV/PS system .

-

Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment

- Field : Physical Chemistry and Chemical Physics .

- Application Summary : The study focused on the indirect photochemical transformation of sulfamethoxazole (SMX) and trimethoprim (TMP) by hydroxyl radicals .

- Methods : The reaction mechanisms of the degradation by SMX and TMF by OH radicals were investigated by theoretical calculations .

- Results : The overall reaction rate constants of •OH-initial reaction of SMX and TMP are 1.28 × 10 8 M −1 s −1 and 6.21 × 10 8 M −1 s −1 at 298 K, respectively .

-

Synthesis of Trimethoprim Analogs

- Field : Medicinal Chemistry .

- Application Summary : A new series of trimethoprim (TMP) analogs containing amide bonds have been synthesized .

- Methods : Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .

- Results : The study did not provide specific results or outcomes .

-

Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment

- Field : Physical Chemistry and Chemical Physics .

- Application Summary : The study focused on the indirect photochemical transformation of sulfamethoxazole (SMX) and trimethoprim (TMP) by hydroxyl radicals .

- Methods : The reaction mechanisms of the degradation by SMX and TMF by OH radicals were investigated by theoretical calculations .

- Results : The overall reaction rate constants of •OH-initial reaction of SMX and TMP are 1.28 × 10 8 M −1 s −1 and 6.21 × 10 8 M −1 s −1 at 298 K, respectively .

-

Application of TiO2-Based Photocatalysts to Antibiotics Degradation

- Field : Environmental Remediation .

- Application Summary : The application of advanced oxidation processes and heterogeneous photocatalysis over TiO2-based materials is a promising solution for the degradation of antibiotics such as sulfamethoxazole, trimethoprim and ciprofloxacin .

- Methods : The study focused on highlighting the photocatalytic performance of various TiO2-based photocatalysts under various reaction conditions .

- Results : The study did not provide specific results or outcomes .

-

Removal of Sulfamethoxazole and Trimethoprim from Reclaimed Water

-

Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment

- Field : Physical Chemistry and Chemical Physics .

- Application Summary : The study focused on the indirect photochemical transformation of sulfamethoxazole (SMX) and trimethoprim (TMP) by hydroxyl radicals .

- Methods : The reaction mechanisms of the degradation by SMX and TMF by OH radicals were investigated by theoretical calculations .

- Results : The overall reaction rate constants of •OH-initial reaction of SMX and TMP are 1.28 × 10 8 M −1 s −1 and 6.21 × 10 8 M −1 s −1 at 298 K, respectively .

-

Application of TiO2-Based Photocatalysts to Antibiotics Degradation

- Field : Environmental Remediation .

- Application Summary : The application of advanced oxidation processes and heterogeneous photocatalysis over TiO2-based materials is a promising solution for the degradation of antibiotics such as sulfamethoxazole, trimethoprim and ciprofloxacin .

- Methods : The study focused on highlighting the photocatalytic performance of various TiO2-based photocatalysts under various reaction conditions .

- Results : The study did not provide specific results or outcomes .

-

Removal of Sulfamethoxazole and Trimethoprim from Reclaimed Water

Zukünftige Richtungen

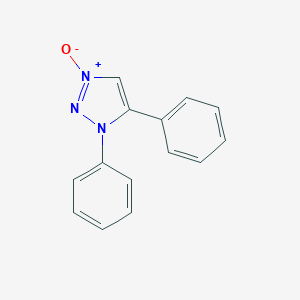

The modification of the 2’-amino group in trimethoprim analogs, such as 2-Desamino-2-hydroxy trimethoprim, is an attractive direction for future research. This modification overcomes the action of resistance determinants acting at that position and results in increased selectivity for the prokaryotic over eukaryotic ribosomes .

Eigenschaften

IUPAC Name |

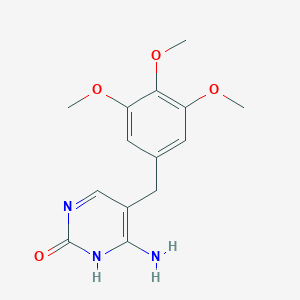

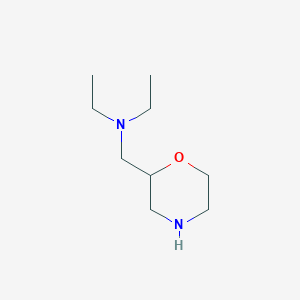

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desamino-2-hydroxy trimethoprim | |

CAS RN |

60729-91-1 | |

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)